
1H-Pyrazole, 1,1'-(diphenylmethylene)bis[3,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole, 1,1’-(diphenylmethylene)bis[3,5-dimethyl-] is a heterocyclic organic compound characterized by its unique structure, which includes two pyrazole rings connected by a diphenylmethylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 1,1’-(diphenylmethylene)bis[3,5-dimethyl-] typically involves the condensation of 3,5-dimethylpyrazole with benzophenone derivatives under acidic or basic conditions. One common method includes the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazole, 1,1’-(diphenylmethylene)bis[3,5-dimethyl-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrazole rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitro groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Hydrogenated pyrazole compounds.
Substitution: Halogenated or nitro-substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole, 1,1’-(diphenylmethylene)bis[3,5-dimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinases and other regulatory proteins.
Medicine: Explored for its anti-inflammatory and anticancer properties. Its derivatives are studied for their ability to modulate biological pathways involved in disease.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers, due to its electronic properties.
Wirkmechanismus
The mechanism by which 1H-Pyrazole, 1,1’-(diphenylmethylene)bis[3,5-dimethyl-] exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it can bind to active sites of enzymes, inhibiting their activity. The diphenylmethylene bridge provides rigidity and spatial orientation, enhancing its binding affinity and specificity. The pyrazole rings can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
3,5-Dimethylpyrazole: A simpler analog without the diphenylmethylene bridge, used in similar applications but with different reactivity and stability profiles.
1-Phenyl-3,5-dimethylpyrazole: Contains a phenyl group instead of the diphenylmethylene bridge, offering different electronic properties and reactivity.
Uniqueness: 1H-Pyrazole, 1,1’-(diphenylmethylene)bis[3,5-dimethyl-] is unique due to its dual pyrazole structure connected by a diphenylmethylene bridge, which imparts distinct electronic and steric properties. This structure enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
153625-25-3 |
|---|---|
Molekularformel |
C23H24N4 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1-[(3,5-dimethylpyrazol-1-yl)-diphenylmethyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C23H24N4/c1-17-15-19(3)26(24-17)23(21-11-7-5-8-12-21,22-13-9-6-10-14-22)27-20(4)16-18(2)25-27/h5-16H,1-4H3 |
InChI-Schlüssel |
VSEMISMYWHRJJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C(=CC(=N4)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


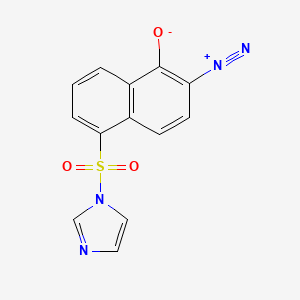
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
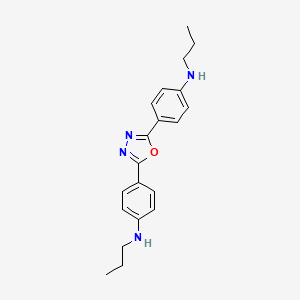
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
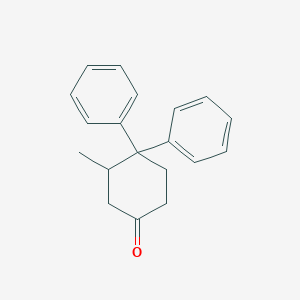
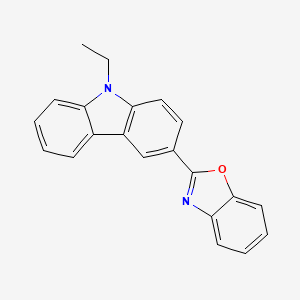
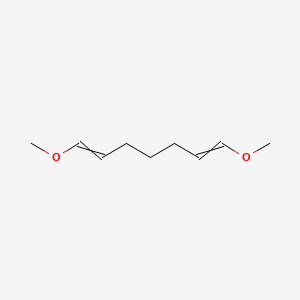
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)

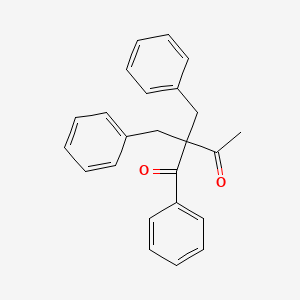

![[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile](/img/structure/B14270040.png)
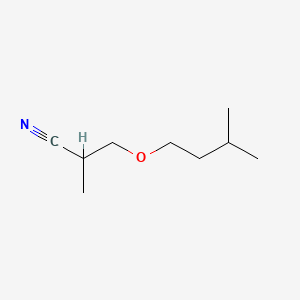
![2-{4-[(2-Ethoxyethyl)(prop-2-en-1-yl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14270059.png)
